3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzo[d]oxazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thiosemicarbazide, hydrazonoyl halides, and arylidenemalononitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, preventing the communication necessary for biofilm formation and virulence production . This inhibition disrupts bacterial pathogenicity without killing the bacteria, reducing the likelihood of resistance development.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: This compound shares the benzo[d]thiazole core and has been studied for its antibacterial properties.
Thiazolo[4,5-b]pyridines: These compounds also contain a thiazole ring and have shown potential in medicinal chemistry.
Pyrano[2,3-d]thiazoles: These derivatives are used in drug development for various diseases, including cancer and cardiovascular conditions.
Uniqueness
3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of the benzo[d]oxazole and thiazole rings, along with the azetidin-1-yl moiety
Properties
IUPAC Name |
3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-13(17-7-10(8-17)21-14-16-5-6-23-14)9-18-11-3-1-2-4-12(11)22-15(18)20/h1-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGVTWWMJXFVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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